1-(propan-2-yl)-N-propyl-1H-pyrazolo[3,4-b]pyridin-5-amine
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Overview
Description
1-(propan-2-yl)-N-propyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound that contains both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(propan-2-yl)-N-propyl-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrazole derivative with a pyridine derivative under specific conditions. For example, the reaction might be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(propan-2-yl)-N-propyl-1H-pyrazolo[3,4-b]pyridin-5-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine derivative.
Scientific Research Applications
1-(propan-2-yl)-N-propyl-1H-pyrazolo[3,4-b]pyridin-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(propan-2-yl)-N-propyl-1H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-(propan-2-yl)-N-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
- 1-(propan-2-yl)-N-ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine
- 1-(propan-2-yl)-N-butyl-1H-pyrazolo[3,4-b]pyridin-5-amine
Uniqueness
1-(propan-2-yl)-N-propyl-1H-pyrazolo[3,4-b]pyridin-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group at the nitrogen atom can affect the compound’s solubility, stability, and interaction with biological targets compared to its analogs .
Properties
Molecular Formula |
C12H18N4 |
---|---|
Molecular Weight |
218.30 g/mol |
IUPAC Name |
1-propan-2-yl-N-propylpyrazolo[3,4-b]pyridin-5-amine |
InChI |
InChI=1S/C12H18N4/c1-4-5-13-11-6-10-7-15-16(9(2)3)12(10)14-8-11/h6-9,13H,4-5H2,1-3H3 |
InChI Key |
HBONMJWIMPWSJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CN=C2C(=C1)C=NN2C(C)C |
Origin of Product |
United States |
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